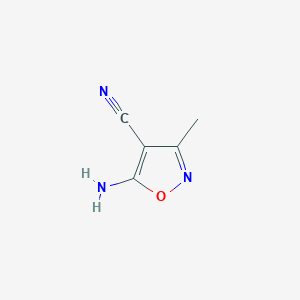
4-Bromo-3-ethylpyridine
Overview
Description
4-Bromo-3-ethylpyridine is a chemical compound with the molecular weight of 186.05 . It is also known by its IUPAC name, 4-bromo-3-ethylpyridine .
Molecular Structure Analysis
The InChI code for 4-Bromo-3-ethylpyridine is1S/C7H8BrN/c1-2-6-5-9-4-3-7(6)8/h3-5H,2H2,1H3 . This indicates that the molecule consists of a pyridine ring with a bromine atom at the 4-position and an ethyl group at the 3-position. Physical And Chemical Properties Analysis
4-Bromo-3-ethylpyridine is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Amination of Aryl Halides : 4-Bromo-3-ethylpyridine is used in the amination of aryl halides under copper catalysis. The transformation of bromopyridine into aminopyridine occurs with low catalyst loading, mild reaction temperatures, and pressure. This protocol is studied for a variety of aryl halides and is significant for constructing complex organic molecules (Lang et al., 2001).
Polyelectrolyte Behavior : Research has explored the properties of polyelectrolytes like poly-4-vinylpyridine. The study discusses its behavior as a weak base and its dissociation constants. Such insights are essential for understanding the interactions of pyridine derivatives in various environments, although it doesn't directly mention 4-Bromo-3-ethylpyridine, but provides context for pyridine derivatives' chemical behavior (Fuoss & Strauss, 1948).
Heteroleptic Binuclear Iodoacetate Copper(II) Complexes : The compound is used to form heteroligand complexes with copper, featuring specific noncovalent interactions leading to the formation of supramolecular polymers. The study of such complexes can lead to insights into molecular architecture and design (Adonin et al., 2020).
Tautomerism and Bromination Studies : Bromination of ethyl derivatives of dihydroxypyridine, including those related to 4-Bromo-3-ethylpyridine, is studied to understand the tautomeric structures and reaction pathways. This provides insights into the reactivity and possible transformations of pyridine derivatives (Kolder & Hertog, 2010).
Microwave-Assisted Synthesis : The compound is utilized in the microwave-assisted synthesis of complex molecules like 3-(2,2′-bipyridine-4-yl)-2-propenoic acid ethyl ester, demonstrating a reduction in reaction times and steps, indicative of its role in efficient synthetic strategies (Heintz et al., 2017).
Structural and Magnetic Studies : 4-Ethylpyridine, a related compound, is used in studying the magnetic properties and structural behavior of coordination polymers. Such research is pivotal in materials science for understanding the properties of novel magnetic materials (Wöhlert et al., 2013).
Bromopyridone Nucleotide Analogues : 4-Bromo-3-ethylpyridine derivatives are investigated as radiosensitizing agents, providing insights into the development of therapeutic agents for cancer treatment (Rudra et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing the dust or fumes, washing thoroughly after handling, and using only in a well-ventilated area .
Mechanism of Action
Target of Action
Unfortunately, the specific targets of 4-Bromo-3-ethylpyridine are not well-documented in the literature. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine and its derivatives are often used as solvents and starting materials for the synthesis of target compounds in pharmaceuticals and agrochemicals .
Mode of Action
It’s known that pyridine derivatives can participate in various chemical reactions due to the presence of a nitrogen atom in the ring structure . The bromine atom at the 4th position and the ethyl group at the 3rd position may influence its reactivity and interaction with other molecules .
Biochemical Pathways
For instance, they can act as ligands in metal complexes, participate in cross-coupling reactions, and serve as precursors for the synthesis of pharmaceuticals .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its pharmacokinetics . For instance, its Log Po/w (iLOGP) is 0.0, indicating a balance between hydrophilic and lipophilic properties, which could influence its absorption and distribution .
Result of Action
Pyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of 4-Bromo-3-ethylpyridine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, influencing its solubility and reactivity . Additionally, temperature and light exposure can affect the compound’s stability .
properties
IUPAC Name |
4-bromo-3-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-2-6-5-9-4-3-7(6)8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFOQETZPKDUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578003 | |
| Record name | 4-Bromo-3-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-ethylpyridine | |
CAS RN |
10168-60-2 | |
| Record name | 4-Bromo-3-ethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10168-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B187017.png)



![4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187028.png)


![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)




